Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)
Description
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is a naphthalene derivative featuring two carbamate groups at the 2- and 3-positions of the naphthalene ring. Each carbamate substituent consists of a methyl group and a para-methylphenyl (p-tolyl) moiety.
The compound’s molecular weight and solubility are influenced by the bulky p-tolyl groups, which likely reduce water solubility compared to simpler naphthalene derivatives. Its stability under thermal and hydrolytic conditions may vary depending on the carbamate linkage’s susceptibility to hydrolysis, a property common to carbamate esters .
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[3-[methyl-(4-methylphenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C28H26N2O4/c1-19-9-13-23(14-10-19)29(3)27(31)33-25-17-21-7-5-6-8-22(21)18-26(25)34-28(32)30(4)24-15-11-20(2)12-16-24/h5-18H,1-4H3 |
InChI Key |
RLZFKWFEOPFBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) typically involves the reaction of naphthalene-2,3-diol with methyl(p-tolyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations :
- Reactivity : Carbamates (as in the target compound) are more hydrolytically reactive than carboxamides (e.g., 3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide) due to the ester linkage’s susceptibility to nucleophilic attack .
- Intermolecular Interactions : Benzoate esters (e.g., naphthalene-2,3-diyl bis(3-benzyloxybenzoate)) exhibit strong π-π stacking and C–H···π interactions, whereas carbamates may prioritize hydrogen bonding via N–H and carbonyl groups .
- Toxicity: N-Methylcarbamates (general class) are known for acetylcholinesterase inhibition, but substituents like p-tolyl may modulate toxicity by altering bioavailability .
Physicochemical and Toxicological Data
Table 2: Comparative Physicochemical Properties
Key Findings :
- Melting Points : Bulky substituents (e.g., p-tolyl in the target compound) likely elevate melting points compared to dimethylnaphthalenes but may remain lower than rigid benzoate esters due to reduced π-π interactions .
- Solubility: The carbamate’s polar groups may slightly improve solubility in dipolar aprotic solvents (e.g., DMSO) compared to fully nonpolar dimethylnaphthalenes .
Biological Activity
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanism of action, and comparisons with similar compounds.
Chemical Structure and Properties
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is characterized by its dual substitution on a naphthalene ring with two methyl(p-tolyl)carbamate groups. The chemical formula for this compound is , which reflects its complex structure that contributes to its biological activity. The presence of the aromatic naphthalene core combined with carbamate functional groups enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting cell membrane integrity or inhibiting essential enzymatic pathways in microorganisms.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. For instance, it could inhibit specific enzymes that are crucial for tumor growth or metastasis .
The biological activity of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is largely attributed to its ability to bind to specific enzymes or receptors within cells. This binding can lead to:
- Enzyme Inhibition : The compound may form stable complexes with target enzymes, thereby inhibiting their activity.
- Modulation of Signaling Pathways : By interacting with cellular receptors, it can influence various signaling cascades that regulate cell function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate), it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Naphthalene-2,3-diyl bis(methyl(phenyl)carbamate) | Similar structure but with phenyl instead of p-tolyl | |
| Methyl N-(p-tolyl)carbamate | Simpler structure; only one p-tolyl group attached | |
| Carbaryl | A widely used insecticide with a different substituent pattern |
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) stands out due to its specific substitution pattern on the naphthalene ring and the presence of dual methyl(p-tolyl) groups, which may enhance its biological activity compared to simpler carbamates.
Case Studies and Research Findings
Several studies have highlighted the biological activities of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate):
- Antimicrobial Study : In a controlled experiment, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
